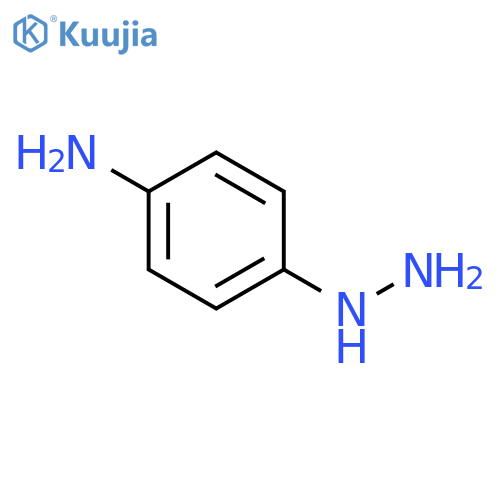Cas no 23197-24-2 (4-Hydrazinylaniline)

4-Hydrazinylaniline structure
商品名:4-Hydrazinylaniline
4-Hydrazinylaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 4-hydrazino-
- 4-hydrazinylaniline
- 23197-24-2
- Benzenamine, 4-hydrazinyl-
- AKOS003626434
- A905346
- SCHEMBL1709616
- DTXSID10524404
- DB-229125
- 4-Hydrazinyl-Benzenamine
- 4-amino-phenylhydrazine
- AMY20681
- 4-Hydrazinylaniline
-
- インチ: InChI=1S/C6H9N3/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,7-8H2
- InChIKey: TXPBPZVDLVXJKZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1N)NN
計算された属性
- せいみつぶんしりょう: 123.07977
- どういたいしつりょう: 123.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 76.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 64.1Ų
じっけんとくせい
- PSA: 64.07
4-Hydrazinylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H714450-25mg |
4-Hydrazinylaniline |
23197-24-2 | 25mg |
$ 87.00 | 2023-04-15 | ||
| TRC | H714450-100mg |
4-Hydrazinylaniline |
23197-24-2 | 100mg |
$ 293.00 | 2023-04-15 | ||
| TRC | H714450-250mg |
4-Hydrazinylaniline |
23197-24-2 | 250mg |
$ 661.00 | 2023-04-15 | ||
| Alichem | A250000057-1g |
4-Aminophenylhydrazine |
23197-24-2 | 98% | 1g |
$419.61 | 2023-09-02 | |
| TRC | H714450-500mg |
4-Hydrazinylaniline |
23197-24-2 | 500mg |
$ 1200.00 | 2023-09-07 | ||
| TRC | H714450-50mg |
4-Hydrazinylaniline |
23197-24-2 | 50mg |
$ 155.00 | 2023-04-15 |
4-Hydrazinylaniline 関連文献
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
5. Book reviews
23197-24-2 (4-Hydrazinylaniline) 関連製品
- 2243-57-4(2-Naphthylhydrazine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
